molecular formula C14H25N3O4 B2437600 Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate CAS No. 1797893-01-6

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B2437600
CAS No.: 1797893-01-6
M. Wt: 299.371
InChI Key: CHYYDTWQRJADHA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a sophisticated piperidine-based molecular building block designed for advanced pharmaceutical research and development. Its structure incorporates both a tert-butoxycarbonyl (Boc) protecting group and a propanoyl hydrazide moiety, making it a versatile intermediate for constructing complex molecules. The Boc group is a cornerstone in synthetic organic chemistry, allowing for the protection of the piperidine nitrogen during synthetic sequences and its subsequent deprotection under mild acidic conditions to generate the free amine for further functionalization . The reactive hydrazinecarbonyl segment provides a handle for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry . This compound is particularly valuable in the synthesis of novel pyrazole and other nitrogen-containing heterocycles, which are prominent in modern drug discovery efforts for targets such as the central nervous system and oncology . As a bifunctional reagent, it enables the rapid generation of diverse chemical libraries, including those used in DNA-encoded library (DEL) technology and for developing Proteolysis Targeting Chimeras (PROTACs) . The compound is presented as a high-purity material to ensure reproducibility and reliability in sensitive research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-[(propanoylamino)carbamoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYYDTWQRJADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The propanoylhydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a propanoylhydrazinecarbonyl group makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 270.34 g/mol

The structural features include a tert-butyl group, a piperidine ring, and a hydrazinecarbonyl moiety, which are pivotal for its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that derivatives of piperidine, including this compound, can act as inhibitors of enzymes involved in critical metabolic pathways. For instance, studies have shown that piperidine derivatives can inhibit the enzyme MenA, which is crucial for the survival of Mycobacterium tuberculosis (Mtb) under hypoxic conditions .

Biological Activity Overview

  • Antimycobacterial Activity :
    • The compound has been evaluated for its efficacy against Mtb. In vitro assays indicate that it displays significant inhibitory activity against MenA, with IC50_{50} values suggesting potent antimycobacterial properties .
    • A comparative analysis of related compounds shows varying degrees of potency, highlighting the importance of structural modifications in enhancing activity.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents like Aβ aggregates .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects by modulating cytokine production in glial cells. This is particularly relevant in the context of neuroinflammation associated with diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialInhibition of MenA (IC50_{50} values in low micromolar range)
NeuroprotectionIncreased cell viability against Aβ toxicity
Anti-inflammatoryModulation of TNF-α and IL-6 levels

Case Study: Antimycobacterial Efficacy

In a study focused on structure-activity relationships, various piperidine derivatives were synthesized and tested against Mtb. The results indicated that modifications at the hydrazinecarbonyl position significantly enhanced inhibitory potency against MenA, making it a promising scaffold for further drug development targeting tuberculosis .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate?

The synthesis of tert-butyl piperidine derivatives typically involves coupling reactions. For example, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate is synthesized via coupling reagents like DCC and DMAP in dichloromethane at room temperature . For the target compound, a similar approach may involve reacting propanoyl hydrazine with a tert-butyl piperidine precursor under controlled conditions. Key parameters include solvent choice (e.g., DCM or THF), reaction time (often 12–24 hours), and purification via silica gel chromatography. Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques such as:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbonyl group presence (e.g., tert-butyl signals at δ ~1.4 ppm, piperidine ring protons at δ ~3.0–4.0 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z (e.g., calculated for C₁₅H₂₅N₃O₄: ~335.3 g/mol) .
  • FTIR : Peaks at ~1650–1750 cm⁻¹ for carbonyl groups (carbamate and hydrazinecarbonyl) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Stable at 2–8°C in sealed containers; incompatible with strong oxidizers .

Advanced Research Questions

Q. How does the hydrazinecarbonyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The hydrazinecarbonyl group (–CONHNHCO–) acts as a directing group, facilitating regioselective alkylation or acylation. For example, tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate undergoes Suzuki coupling at the bromine site due to steric and electronic effects . Kinetic studies using NMR or LC-MS can track reaction progress under varying temperatures (e.g., 25°C vs. 60°C) to optimize yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer pH, cell lines). For instance:

  • Example : A compound showing μM activity in HEK293 cells but no effect in HeLa cells may reflect cell-specific uptake or metabolic differences. Validate using orthogonal assays (e.g., SPR for binding affinity, enzyme inhibition assays) and control for hydrolase-mediated degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., N-myristoyltransferase, as seen in tert-butyl derivatives ).
  • ADME Prediction : Tools like SwissADME estimate log P (~2.5) and solubility (~50 µM), guiding formulation for in vivo studies .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight~335.3 g/molCalculated
Melting Point140–150°C (similar derivatives)
Log P (Predicted)2.1–2.7
Solubility in DMSO>10 mM

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Deprotected piperidineAcidic conditionsUse milder acids (e.g., TFA)
Hydrazine oligomersExcess reagentStoichiometric control

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